Cas no 2171914-54-6 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid is an Fmoc-protected azetidine derivative widely used in peptide synthesis and medicinal chemistry. Its key advantages include the presence of both a carboxylic acid and an Fmoc-protected amine, enabling selective deprotection and coupling in solid-phase peptide synthesis (SPPS). The azetidine ring confers conformational rigidity, enhancing peptide stability and influencing secondary structure. The Fmoc group offers orthogonal protection, allowing compatibility with acid-labile protecting groups. This compound is particularly valuable for introducing constrained scaffolds into peptides, improving metabolic stability and binding affinity. Its high purity and well-defined reactivity make it a reliable building block for research in drug discovery and bioconjugation.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid structure
2171914-54-6 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid
CAS番号:2171914-54-6
MF:C21H20N2O5
メガワット:380.393905639648
CID:5879477
PubChem ID:165801955

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid
    • EN300-1485662
    • 2171914-54-6
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
    • インチ: 1S/C21H20N2O5/c24-19(23-10-13(11-23)20(25)26)9-22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,25,26)
    • InChIKey: IKXDNPHJDMEMJR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(N1CC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 380.13722174g/mol
  • どういたいしつりょう: 380.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1485662-0.1g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
0.1g
$2963.0 2023-06-06
Enamine
EN300-1485662-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
5000mg
$2235.0 2023-09-28
Enamine
EN300-1485662-2500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
2500mg
$1509.0 2023-09-28
Enamine
EN300-1485662-2.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
2.5g
$6602.0 2023-06-06
Enamine
EN300-1485662-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
1000mg
$770.0 2023-09-28
Enamine
EN300-1485662-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
500mg
$739.0 2023-09-28
Enamine
EN300-1485662-0.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
0.5g
$3233.0 2023-06-06
Enamine
EN300-1485662-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
1g
$3368.0 2023-06-06
Enamine
EN300-1485662-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
250mg
$708.0 2023-09-28
Enamine
EN300-1485662-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]azetidine-3-carboxylic acid
2171914-54-6
100mg
$678.0 2023-09-28

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid 関連文献

Related Articles

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acidに関する追加情報

Research Brief on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid (CAS: 2171914-54-6)

The compound 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid (CAS: 2171914-54-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its azetidine ring and fluorenylmethoxycarbonyl (Fmoc) protecting group, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of constrained peptidomimetics, which are increasingly important in the development of protease inhibitors and GPCR-targeted therapeutics. The azetidine ring's rigidity and the Fmoc group's versatility make this compound particularly valuable for designing molecules with enhanced metabolic stability and binding affinity.

In another groundbreaking research effort documented in ACS Chemical Biology, scientists utilized 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid as a key precursor for developing covalent inhibitors of SARS-CoV-2 main protease. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity, suggesting its potential utility in antiviral drug discovery.

Recent advancements in solid-phase peptide synthesis (SPPS) techniques have further emphasized the importance of this compound. A 2024 Nature Protocols publication detailed an optimized protocol using this azetidine derivative for the synthesis of cyclic peptides with improved cell permeability and oral bioavailability. The method showed particular promise for developing peptide-based therapeutics targeting intracellular protein-protein interactions.

From a chemical perspective, the stability and reactivity of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylazetidine-3-carboxylic acid have been extensively studied. Quantum mechanical calculations and experimental data published in Chemical Communications (2024) revealed unique conformational properties of the azetidine ring that contribute to the compound's utility in designing spatially constrained pharmacophores.

Looking forward, several pharmaceutical companies have included this compound in their pipeline for developing next-generation peptide therapeutics. Its dual functionality - serving both as a protected amino acid derivative and as a scaffold for constrained structures - positions it as a versatile tool in medicinal chemistry. Ongoing research is exploring its applications in oncology, neurodegenerative diseases, and anti-infective therapies.

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